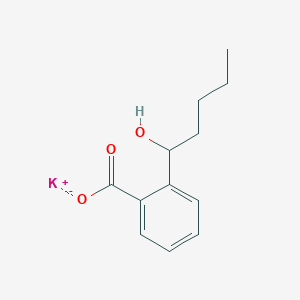

Potassium 2-(1-hydroxypentyl)benzoate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(1-hydroxypentyl)benzoate typically involves the reaction of benzoic acid with 1-bromopentane in the presence of a base, followed by hydrolysis and neutralization with potassium hydroxide . The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Temperature: The reaction is usually carried out at reflux temperature.

Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Conversion to 3-n-butylphthalide

In vivo studies show that dl-PHPB converts quickly and completely to dl-NBP . The conversion of dl-PHPB to dl-NBP is pH- and calcium-dependent, and paraoxonase is a major enzyme for the conversion in rat plasma .

Impact of pH on Conversion

Potassium 2-(1-hydroxypentyl)-benzoate conversion was studied in solutions with varying pH levels (1.0, 3.0, 7.0, and 9.0) at 37 °C. The reaction was initiated by adding dl-PHPB to achieve a final concentration of 10 μg/mL. The degradation trends were observed by measuring residual percentage versus pH value .

Conversion Calculation

The conversion of dl-PHPB was calculated using the formula :

Where A and B (control) represent the dl-NBP amounts produced by incubation with and without the inhibitor, respectively .

Interaction with Molecular Pathways

Potassium 2-(1-hydroxypentyl)benzoate interacts with molecular pathways involved in neuroprotection. PHPB reduces levels of iNOS and cytokines in the plasma and brain, decreases the number of microglia and astrocytes, and enhances the upregulation of HO-1. PHPB also inhibits the LPS-induced phosphorylation of ERK, P38, and JNK .

HO-1 Production

Pretreatment with PHPB enhances HO-1 generation, suggesting it exerts anti-inflammatory effects through multiple signals including MAPK and HO-1 signaling . Lipopolysaccharide significantly elevated HO-1 expression by 21.9% (P < 0.05) and 34.8% (P < 0.01) in the cortex and hippocampus, respectively. Pretreatment with PHPB further enhanced HO-1 generation by 25% (P < 0.05) and 23% (P < 0.01) .

Solubility

The solubility of racemic potassium 2-(1-hydroxypentyl)-benzoate (dl-PHPB) in methanol, ethanol, n-propanol, isopropyl alcohol, ethyl acetate, and acetone from 298.15 to 333.15 K has been measured. The results showed that the mole fraction solubility of dl-PHPB in methanol (6.22 × 10 –2), ethanol (2.58 × 10 –2), n-propanol (2.39 × 10 –2), and isopropyl alcohol (6.72 × 10 –3) was significantly higher than in acetone (2.58 × 10 –4) and ethyl acetate (8.02 × 10 –5) at 298.15 K .

Aplicaciones Científicas De Investigación

Potassium 2-(1-hydroxypentyl)benzoate, also known as dl-PHPB, is a novel compound primarily investigated for its neuroprotective properties and potential applications in treating ischemic stroke and neurodegenerative diseases. This article will delve into its scientific research applications, including detailed findings from various studies and case analyses.

Neuroprotective Effects

Research has demonstrated that this compound exhibits significant neuroprotective effects through various mechanisms:

- Inhibition of Neuronal Apoptosis : Studies indicate that dl-PHPB reduces oxidative stress and neuronal apoptosis in co-culture systems of neurons and astrocytes exposed to oxygen-glucose deprivation. This effect is mediated by the upregulation of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are crucial for neuronal survival and function .

- Anti-inflammatory Properties : The compound has shown potential in mitigating neuroinflammatory responses associated with ischemic injury. In animal models, dl-PHPB administration reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) following lipopolysaccharide (LPS) injection, suggesting its role in modulating inflammatory pathways .

Clinical Trials and Efficacy

This compound is currently undergoing phase II clinical trials for its efficacy in treating ischemic stroke. Preliminary results indicate improvements in cognitive deficits and overall neurological function in treated subjects compared to control groups .

Table 1: Summary of Clinical Findings

Behavioral Studies

Behavioral assessments in rodent models have shown that dl-PHPB can improve depressive-like behaviors induced by chronic stress. The compound normalized serum corticosterone levels and enhanced BDNF levels, indicating its potential role in mood regulation as well as cognitive enhancement .

Case Study 1: Efficacy in Ischemic Stroke

In a controlled study involving rats subjected to global cerebral ischemia, administration of dl-PHPB significantly increased survival rates and prolonged survival time compared to untreated controls. The findings suggest that dl-PHPB may offer protective benefits during acute ischemic events .

Case Study 2: Neurodegenerative Disease Models

In a study focusing on Alzheimer's disease models, dl-PHPB administration was correlated with improved memory performance on passive avoidance tests and enhanced long-term potentiation in the hippocampus, indicating its potential for cognitive restoration in neurodegenerative contexts .

Mecanismo De Acción

The mechanism of action of Potassium 2-(1-hydroxypentyl)benzoate involves its interaction with various molecular targets and pathways. It has been shown to exert neuroprotective effects by modulating the phosphoinositide 3-kinase/protein kinase B/glycogen synthase kinase-3β (PI3K/Akt/GSK-3β) signaling pathway . This modulation leads to the attenuation of cognitive decline and improvement in memory deficits in animal models .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(1-Hydroxypentyl)benzoic acid sodium salt

- 2-(1-Hydroxypentyl)benzoic acid lithium salt

- 2-(1-Hydroxypentyl)benzoic acid calcium salt

Uniqueness

Potassium 2-(1-hydroxypentyl)benzoate is unique due to its specific interaction with the PI3K/Akt/GSK-3β signaling pathway, which is not observed with other similar compounds . This unique mechanism of action makes it a promising candidate for further research and development in the field of neuroprotection and cognitive enhancement .

Actividad Biológica

Potassium 2-(1-hydroxypentyl)benzoate, also known as dl-PHPB, is a novel compound that has garnered significant attention for its potential therapeutic applications, particularly in the treatment of ischemic stroke and neurodegenerative diseases. This article delves into its biological activity, including pharmacokinetics, neuroprotective effects, and anti-inflammatory properties, supported by case studies and research findings.

dl-PHPB is a pro-drug of 3-n-butylphthalide (dl-NBP), designed to enhance solubility and bioavailability. Its conversion to dl-NBP occurs through enzymatic processes in the body, primarily influenced by pH levels and calcium concentrations. Studies indicate that paraoxonase plays a crucial role in this conversion in rat plasma . The compound exhibits high water solubility, making it suitable for various administration routes.

Pharmacokinetics

Research has shown that dl-PHPB demonstrates superior pharmacokinetic profiles compared to its active metabolite, dl-NBP. In vivo studies in rats and dogs revealed that dl-PHPB is rapidly converted and has better bioavailability than dl-NBP. Notably, no unchanged dl-PHPB was detected in urine or feces after administration, indicating efficient metabolic processing .

Neuroprotective Effects

Case Study: Ischemic Stroke

In a clinical trial context, dl-PHPB is currently undergoing phase II-III trials for ischemic stroke treatment in China. Preclinical studies have demonstrated that dl-PHPB effectively improves cognitive function by reducing amyloid and tau pathologies in APP/PS1 transgenic mice. Furthermore, it enhances long-term potentiation (LTP) in Aβ1-42-injected rats, suggesting its potential to mitigate memory deficits associated with Alzheimer's disease .

Mechanisms of Action

The neuroprotective effects of dl-PHPB are attributed to its ability to modulate apoptosis-related proteins and activate signaling pathways involved in neuroprotection. Specifically, it has been shown to protect neurons against oxidative stress-induced apoptosis by influencing the protein kinase C (PKC) signaling pathway .

Anti-inflammatory Properties

Research Findings

In studies involving lipopolysaccharide (LPS)-induced neuroinflammation models, dl-PHPB significantly reduced the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and various cytokines (TNF-α, IL-1β, IL-10) in both plasma and brain tissues. This reduction was accompanied by decreased microglial and astrocytic activation, highlighting its potential as an anti-inflammatory agent in neurodegenerative diseases .

Summary of Key Findings

| Study Focus | Findings |

|---|---|

| Pharmacokinetics | Superior bioavailability compared to dl-NBP; rapid conversion without detectable unchanged drug. |

| Neuroprotection | Improves cognitive function; reduces amyloid/tau pathologies; enhances LTP. |

| Anti-inflammatory Effects | Reduces levels of iNOS and pro-inflammatory cytokines; decreases glial activation. |

Propiedades

IUPAC Name |

potassium;2-(1-hydroxypentyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3.K/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15;/h4-7,11,13H,2-3,8H2,1H3,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMMWUQMJSXNCR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CC=C1C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.